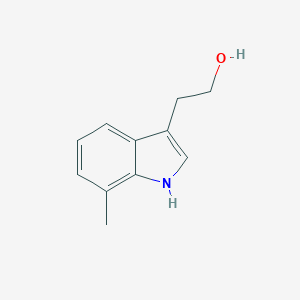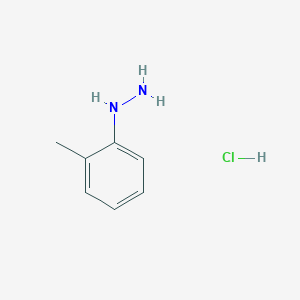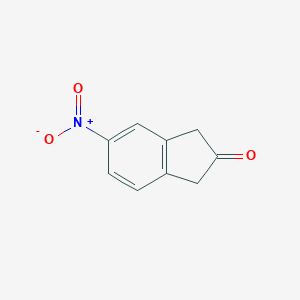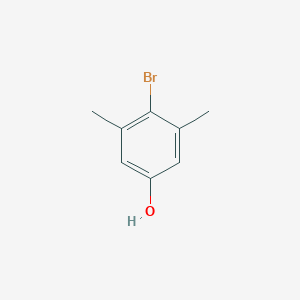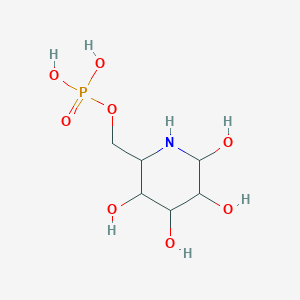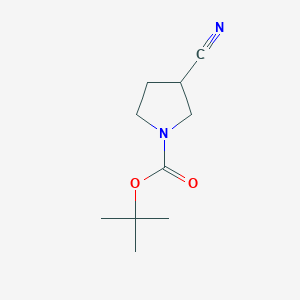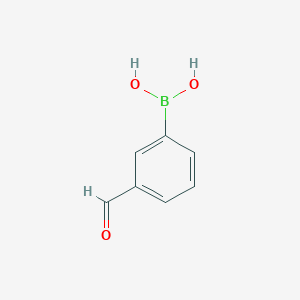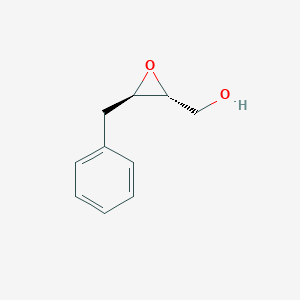![molecular formula C9H10O2 B051504 Bicyclo[2.2.1]hepta-2,5-diene-2-carboxylic acid, methyl ester, (1S,4R)-(9CI) CAS No. 111613-51-5](/img/structure/B51504.png)
Bicyclo[2.2.1]hepta-2,5-diene-2-carboxylic acid, methyl ester, (1S,4R)-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bicyclo[2.2.1]hepta-2,5-diene-2-carboxylic acid, methyl ester, (1S,4R)-(9CI), also known as norbornene-2-carboxylic acid, is a cyclic organic compound with the chemical formula C9H10O2. It is widely used in scientific research as a building block for the synthesis of various compounds, including pharmaceuticals, agrochemicals, and materials.
Mécanisme D'action
The mechanism of action of Bicyclo[2.2.1]hepta-2,5-diene-2-carboxylic acid, methyl ester, (1S,4R)-(9CI)-carboxylic acid is not well understood. However, it is believed to act as a Michael acceptor, reacting with nucleophiles such as thiols, amines, and carboxylic acids. This reaction can lead to the formation of covalent bonds between the compound and the nucleophile, which can modify the function of the nucleophile.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of Bicyclo[2.2.1]hepta-2,5-diene-2-carboxylic acid, methyl ester, (1S,4R)-(9CI)-carboxylic acid are not well studied. However, it has been shown to have anti-inflammatory and anti-cancer properties in vitro. It has also been shown to inhibit the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in inflammation and cancer.
Avantages Et Limitations Des Expériences En Laboratoire
Norbornene-2-carboxylic acid has several advantages for lab experiments. It is readily available and relatively inexpensive. It is also stable and easy to handle. However, it has several limitations. It is insoluble in water, which can make it difficult to work with in aqueous solutions. It is also prone to polymerization, which can complicate its use in certain reactions.
Orientations Futures
There are several future directions for the use of Bicyclo[2.2.1]hepta-2,5-diene-2-carboxylic acid, methyl ester, (1S,4R)-(9CI)-carboxylic acid in scientific research. One direction is the development of new synthetic methods for the compound and its derivatives. Another direction is the study of its mechanism of action and its potential as a therapeutic agent. Additionally, the use of Bicyclo[2.2.1]hepta-2,5-diene-2-carboxylic acid, methyl ester, (1S,4R)-(9CI)-carboxylic acid in the synthesis of new materials, such as polymers and catalysts, is an area of active research.
Méthodes De Synthèse
The synthesis of Bicyclo[2.2.1]hepta-2,5-diene-2-carboxylic acid, methyl ester, (1S,4R)-(9CI)-carboxylic acid involves the Diels-Alder reaction between cyclopentadiene and maleic anhydride, followed by esterification with methanol. The reaction yields a racemic mixture of the compound, which can be resolved into its enantiomers using chiral chromatography or enzymatic resolution.
Applications De Recherche Scientifique
Norbornene-2-carboxylic acid is a versatile building block for the synthesis of various compounds. It is used as a precursor for the synthesis of pharmaceuticals, such as anti-cancer agents, anti-inflammatory agents, and anti-viral agents. It is also used in the synthesis of agrochemicals, such as insecticides and herbicides. Additionally, it is used in the synthesis of materials, such as polymers and catalysts.
Propriétés
Numéro CAS |
111613-51-5 |
|---|---|
Nom du produit |
Bicyclo[2.2.1]hepta-2,5-diene-2-carboxylic acid, methyl ester, (1S,4R)-(9CI) |
Formule moléculaire |
C9H10O2 |
Poids moléculaire |
150.17 g/mol |
Nom IUPAC |
methyl (1S,4R)-bicyclo[2.2.1]hepta-2,5-diene-2-carboxylate |
InChI |
InChI=1S/C9H10O2/c1-11-9(10)8-5-6-2-3-7(8)4-6/h2-3,5-7H,4H2,1H3/t6-,7+/m0/s1 |
Clé InChI |
ABYXLSPPPNXLTQ-NKWVEPMBSA-N |
SMILES isomérique |
COC(=O)C1=C[C@@H]2C[C@H]1C=C2 |
SMILES |
COC(=O)C1=CC2CC1C=C2 |
SMILES canonique |
COC(=O)C1=CC2CC1C=C2 |
Synonymes |
Bicyclo[2.2.1]hepta-2,5-diene-2-carboxylic acid, methyl ester, (1S,4R)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



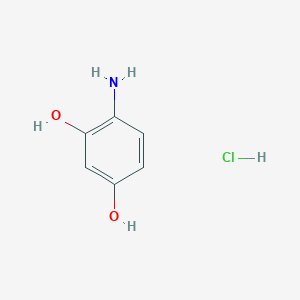
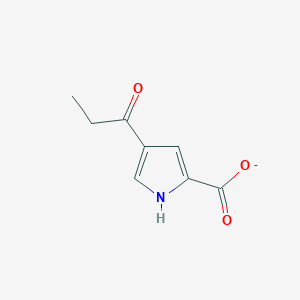
![(R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol](/img/structure/B51426.png)
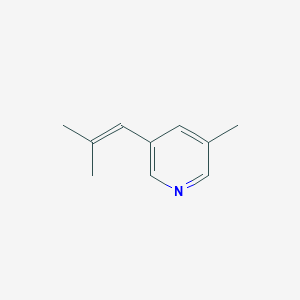
![4,4'-Bis[4-(di-p-tolylamino)styryl]biphenyl](/img/structure/B51436.png)
